molecular formula C10H12ClNO3 B6595638 N-Demethyl Methylone Hydrochloride CAS No. 38061-37-9

N-Demethyl Methylone Hydrochloride

Cat. No.: B6595638
CAS No.: 38061-37-9
M. Wt: 229.66 g/mol
InChI Key: VOQSBBVXFGPYKJ-UHFFFAOYSA-N
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Description

N-Demethyl Methylone Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of methylone, a synthetic cathinone, and is known for its psychoactive properties. This compound is of interest in various fields of scientific research due to its structural and functional similarities to other well-known psychoactive substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Methylone Hydrochloride typically involves the demethylation of methylone. One common method starts with 3,4-methylenedioxypropiophenone, which undergoes bromination to form 2-bromo-3,4-methylenedioxypropiophenone. This intermediate is then reacted with methylamine to produce methylone. The final step involves the demethylation of methylone to yield N-Demethyl Methylone, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other synthetic cathinones. These methods typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Methylone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines .

Scientific Research Applications

N-Demethyl Methylone Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Demethyl Methylone Hydrochloride is similar to that of other synthetic cathinones. It acts primarily by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound’s effects on the central nervous system result in its psychoactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Demethyl Methylone Hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other synthetic cathinones. Its demethylated structure allows for different metabolic pathways and potentially different therapeutic applications .

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSBBVXFGPYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747465
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-37-9
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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